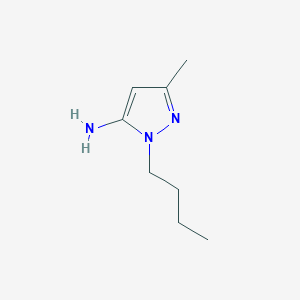

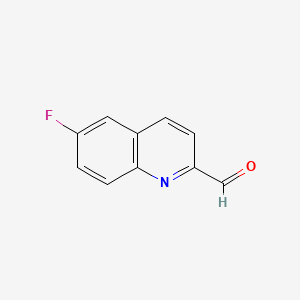

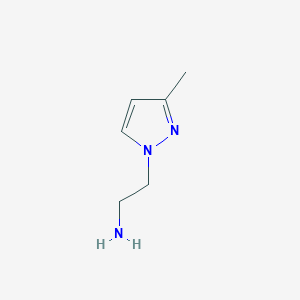

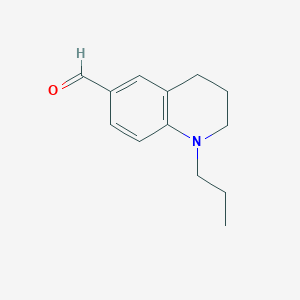

![molecular formula C16H17NO3 B1274683 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid CAS No. 299439-16-0](/img/structure/B1274683.png)

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various β-amino acid derivatives, including those with aromatic substituents, has been explored in several studies. For instance, N,N-disubstituted β-amino acids with thiazole and aromatic substituents were synthesized using the Hantzsch method, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Similarly, the synthesis of N-substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties was achieved by converting hydroxyphenyl amino butanoic acids into a series of derivatives, some of which showed good antimicrobial activity . Additionally, a series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized, with modifications to the phenyl moieties resulting in increased in vitro activities and selectivity for the EP3 receptor .

Molecular Structure Analysis

The molecular structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, was determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . This study provides insight into the structural characteristics that may influence the biological activity of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of β-amino acid derivatives can be inferred from the synthesis of Mannich bases, where 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one and related compounds were synthesized and exhibited significant antimicrobial and antioxidant activities . The synthesis of chlorinated acids, such as 3-amino-3-(4-chlorophenyl)propanoic acid, resulted in weak specific antagonists of GABA at the GABAB receptor . These studies demonstrate the potential for β-amino acid derivatives to participate in various chemical reactions leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid derivatives can be complex, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate syntheses inhibitors, which was synthesized through a series of reactions under mild conditions suitable for industrial-scale production . The ionization constants (pKa) of Mannich bases indicate that protonation may occur at physiological pH, and their non-toxic nature was confirmed through Brine shrimp lethality testing . The crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and related compounds revealed variations in the L-tyrosine backbone conformation and intramolecular interactions, which could influence their solubility and stability .

Scientific Research Applications

-

Production of ®-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid

- Application Summary : This compound is used as an intermediate in the production of ®-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid . These are key compounds used as intermediates in synthesizing pharmaceuticals .

- Methods of Application : The method involves the enzymatic resolution of the racemic N-acetyl form . Microorganisms capable of amidohydrolyzing (R,S)-N-Acetyl-3-amino-3-phenylpropionic acid in an enantiomer-specific manner were used . One microorganism had ®-enantiomer-specific amidohydrolyzing activity and another had both ®-enantiomer- and (S)-enantiomer-specific amidohydrolyzing activities .

- Results or Outcomes : Using these organisms, enantiomerically pure ®-β-Phe (>99.5% ee) and (S)-β-Phe (>99.5% ee) with a high molar conversion yield (67%–96%) were obtained from the racemic substrate .

-

Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate

- Application Summary : This compound is used in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate , a fragment of a novel cytotoxic cyclodepsipeptide onchidin .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome of the synthesis was not detailed in the source .

-

Production of (R,S)-O-benzyl-ß-tyrosine

- Application Summary : This compound is used in the production of (R,S)-O-benzyl-ß-tyrosine , a compound that can be used in various chemical reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome of the synthesis was not detailed in the source .

-

Synthesis of (S)-β-(p-Benzyloxyphenyl)alanine

- Application Summary : This compound is used in the synthesis of (S)-β-(p-Benzyloxyphenyl)alanine , a compound that can be used in various chemical reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome of the synthesis was not detailed in the source .

-

Production of (R,S)-O-benzyl-ß-tyrosine

- Application Summary : This compound is used in the production of (R,S)-O-benzyl-ß-tyrosine , a compound that can be used in various chemical reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome of the synthesis was not detailed in the source .

-

Synthesis of (S)-β-(p-Benzyloxyphenyl)alanine

- Application Summary : This compound is used in the synthesis of (S)-β-(p-Benzyloxyphenyl)alanine , a compound that can be used in various chemical reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome of the synthesis was not detailed in the source .

properties

IUPAC Name |

3-amino-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVLKELFUCFYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390526 |

Source

|

| Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

CAS RN |

299439-16-0 |

Source

|

| Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

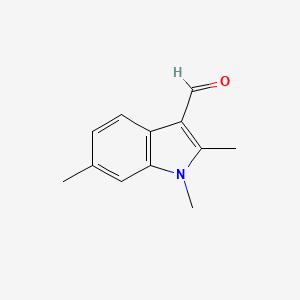

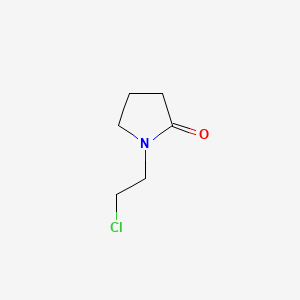

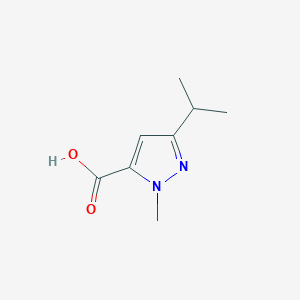

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)